molecular formula C22H23N5O2S B10939614 2-(2-Nitrophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Nitrophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10939614
M. Wt: 421.5 g/mol
InChI Key: BMOQTNVUOWFHJX-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of benzothieno triazolo pyrimidines This compound is characterized by its unique structure, which includes a nitrophenyl group, a tert-pentyl group, and a tetrahydrobenzothieno triazolo pyrimidine core

Preparation Methods

The synthesis of 2-(2-Nitrophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothieno triazolo pyrimidine core, followed by the introduction of the nitrophenyl and tert-pentyl groups. Common reagents used in these reactions include various halogenated compounds, nitrating agents, and alkylating agents. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-(2-Nitrophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-Nitrophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(2-Nitrophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine include other benzothieno triazolo pyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

  • 2-(2-Methylphenyl)-9-(tert-butyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 2-(2-Chlorophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

The uniqueness of 2-(2-Nitrophenyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

13-(2-methylbutan-2-yl)-4-(2-nitrophenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C22H23N5O2S/c1-4-22(2,3)13-9-10-15-17(11-13)30-21-18(15)20-24-19(25-26(20)12-23-21)14-7-5-6-8-16(14)27(28)29/h5-8,12-13H,4,9-11H2,1-3H3

InChI Key

BMOQTNVUOWFHJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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